molecular formula C13H15BrO5 B3279821 Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate CAS No. 700860-10-2

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

Cat. No.: B3279821
CAS No.: 700860-10-2
M. Wt: 331.16 g/mol
InChI Key: QZFNJVATOUTMIP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate (CAS 700860-10-2) is a brominated aromatic ester of high interest in advanced organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 13 H 15 BrO 5 and a molecular weight of 331.16 g/mol, serves as a versatile synthetic intermediate . Its key structural features—a reactive bromo substituent, a formyl group, and an ethyl propanoate moiety—make it a valuable building block for constructing complex heterocycles and functionalized aromatic systems . The bromine atom is amenable to nucleophilic substitution reactions, such as metal-catalyzed cross-couplings, while the formyl group is highly reactive toward condensations, enabling the formation of Schiff bases or other derivatives . This reactivity profile is particularly valuable in medicinal chemistry for creating libraries of novel compounds for biological screening. Preliminary scientific investigations suggest that this compound and its derivatives have been explored for potential antimicrobial and anticancer properties in research settings, showing inhibitory effects against certain bacterial strains and in vitro activity against cancer cell lines . It is characterized as a key intermediate for developing potential inhibitors targeting enzymes like Histone Deacetylase (HDAC) and Janus kinase (JAK2), which are important targets in oncology drug discovery . Handling & Storage: For optimal stability, it is recommended to store this compound at -4°C for short-term (1-2 weeks) or at -20°C for longer preservation (1-2 years) . Researchers should always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety glasses, and handle the material in a well-ventilated environment . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO5/c1-4-18-13(16)8(2)19-12-6-10(14)9(7-15)5-11(12)17-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFNJVATOUTMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C(=C1)Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate typically involves the reaction of 5-bromo-4-formyl-2-methoxyphenol with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate belongs to a broader class of substituted phenoxypropanoate esters. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use/Application Reference
This compound C₁₃H₁₅BrO₅ 331.16 Br, CHO, OMe Synthetic intermediate (inferred)
Mthis compound C₁₂H₁₃BrO₅ 317.14 Br, CHO, OMe (methyl ester) Discontinued research chemical
Fenoxaprop ethyl ester C₁₈H₁₆ClNO₅ 361.78 Cl, benzoxazolyloxy Herbicide (grass control)
Quizalofop-P-ethyl C₁₉H₁₇ClN₂O₄ 372.81 Cl, quinoxalinyloxy Herbicide (broadleaf weed control)
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate C₁₂H₁₄BrClO₃ 321.59 Br, Cl, methyl Agrochemical intermediate

Key Comparative Insights

Functional Group Diversity: The target compound’s formyl group distinguishes it from analogs like fenoxaprop ethyl ester and quizalofop-P-ethyl, which instead feature heterocyclic substituents (benzoxazolyl or quinoxalinyl) . The formyl group enhances its utility in condensation reactions, whereas heterocyclic groups in pesticides improve target specificity. The methyl ester analog (C₁₂H₁₃BrO₅) exhibits a lower molecular weight (317.14 vs.

Reactivity and Synthetic Applications: The bromine atom in the target compound enables participation in Suzuki-Miyaura or Ullmann coupling reactions, a feature shared with Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate . Fenoxaprop ethyl ester and quizalofop-P-ethyl lack direct electrophilic sites (e.g., formyl), limiting their use in further derivatization but enhancing environmental stability as herbicides .

Commercial and Industrial Relevance: The target compound’s high cost ($500/250 mg) and discontinued status contrast with fenoxaprop and quizalofop-P-ethyl, which are mass-produced for agricultural use . The methyl ester variant’s discontinuation highlights challenges in scaling bromo-formyl phenoxypropanoate synthesis, possibly due to purification difficulties .

Biological Activity

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenoxypropanoate structure with a bromine atom and a formyl group, which are critical for its biological activity. The presence of these functional groups allows the compound to interact with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting microbial cell walls or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins, although further research is necessary to elucidate these mechanisms fully.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound can interact with enzymes involved in metabolic processes, potentially inhibiting their activity. This can lead to altered cellular metabolism in both microbial and cancer cells.
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
  • Gene Expression Alteration : The compound could affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis that promote apoptosis or inhibit cell division.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial effects of the compound against various pathogens, demonstrating significant inhibition zones in disc diffusion assays compared to control groups. The minimum inhibitory concentration (MIC) values were determined, establishing a dose-response relationship for effective concentrations.
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptotic markers, such as caspase activation and PARP cleavage. These findings highlight its potential as an anticancer agent.

Data Tables

Biological ActivityTarget Organisms/CellsObserved Effects
AntimicrobialVarious bacteria/fungiSignificant inhibition
AnticancerHuman cancer cell linesInduction of apoptosis
MechanismDescription
Enzyme InhibitionInteracts with metabolic enzymes
Receptor ModulationInfluences cellular signaling pathways
Gene ExpressionAlters transcription factors affecting cell cycle

Q & A

Q. Basic

  • Chiral HPLC : Utilize chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
  • Optical Rotation : Compare specific rotation values with literature data for racemic or enantiopure standards .

Q. Advanced

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related esters in crystallography studies .
  • NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomeric proton signals for quantitative analysis .

What methodologies are effective for characterizing intermediates and final products in the synthesis of this compound?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, bromine, aldehyde groups).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula .

Q. Advanced

  • 2D NMR (COSY, HSQC) : Assign complex coupling patterns in aromatic regions, critical for distinguishing ortho/meta/para substituents.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of the aldehyde group during purification .

How can researchers evaluate the biological activity of this compound in academic settings?

Q. Basic

  • Enzyme Inhibition Assays : Target enzymes relevant to pesticidal activity (e.g., acetylcholinesterase for analogs like fenoxaprop ethyl ).
  • Microplate Readers : Measure IC₅₀ values using fluorometric or colorimetric substrates.

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing Br with Cl or altering the methoxy position) and compare bioactivity .
  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., PPAR-γ for anti-diabetic analogs) using software like AutoDock .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Keep at -20°C under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group .
  • Light Sensitivity : Use amber vials to avoid photodegradation of brominated aromatics.

Q. Advanced

  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolyzed carboxylic acid) .
  • Lyophilization : For long-term storage, lyophilize aliquots and reconstitute in anhydrous DMSO.

How should researchers address contradictions in analytical data (e.g., unexpected by-products)?

Q. Basic

  • Impurity Profiling : Use preparative TLC or column chromatography to isolate by-products for structural elucidation.
  • Repeat Experiments : Verify reproducibility under controlled conditions (e.g., anhydrous solvents, strict temperature control) .

Q. Advanced

  • Isotopic Labeling : Trace reaction pathways using ¹³C-labeled starting materials to identify unexpected intermediates.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and explain side-product formation .

What advanced purification techniques are recommended for isolating high-purity product?

Q. Advanced

  • Flash Chromatography : Optimize gradients using solvents like hexane/ethyl acetate (for non-polar intermediates) or dichloromethane/methanol (for polar derivatives).
  • Recrystallization : Screen solvents (e.g., ethanol/water mixtures) to maximize crystal purity, as seen in crystallography reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

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